molecular formula C22H32N2O4 B10884514 3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)

3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)

Cat. No.: B10884514
M. Wt: 388.5 g/mol
InChI Key: BQQVNSIEULXIPZ-UHFFFAOYSA-N
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Description

1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[321]OCT-3-YL)ETHYL]-3-AZABICYCLO[321]OCTANE-2,4-DIONE is a complex organic compound known for its unique bicyclic structure This compound is characterized by its two fused bicyclo[321]octane rings, each substituted with trimethyl groups and keto functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octane with ethylating agents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE is unique due to its dual bicyclic structure and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C22H32N2O4/c1-19(2)13-7-9-21(19,5)17(27)23(15(13)25)11-12-24-16(26)14-8-10-22(6,18(24)28)20(14,3)4/h13-14H,7-12H2,1-6H3

InChI Key

BQQVNSIEULXIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCN3C(=O)C4CCC(C3=O)(C4(C)C)C)C)C

Origin of Product

United States

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